(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride
Description
Geometric Parameters and Molecular Dimensions
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁ClF₃NS | |
| Molecular Weight | 257.71 g/mol | |
| Alternative CAS Number | 1228569-53-6 | |
| Primary CAS Number | 1800240-39-4 | |
| Purity Specification | >97% |
The molecular architecture demonstrates significant structural complexity arising from the combination of aromatic, aliphatic, and heteroatomic components. The phenyl ring system provides a rigid planar framework that constrains certain conformational degrees of freedom, while the ethanamine chain introduces conformational flexibility around the chiral center. The trifluoromethylthio substituent at the para position of the benzene ring creates a substantial steric influence and electronic perturbation that affects both the local and global molecular geometry.
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBLICFSRIJRR-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Trifluoromethylthio Group
This approach prioritizes early-stage installation of the trifluoromethylthio (-SCF₃) group due to its sensitivity under reducing conditions. The -SCF₃ group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions.
Late-Stage Functionalization
Alternative methods first construct the ethanamine backbone before introducing the -SCF₃ group, often requiring protective group strategies to prevent side reactions during subsequent transformations.
Step-by-Step Synthesis Procedures
Synthesis of 4-(Trifluoromethylthio)benzaldehyde
The sequence begins with commercially available 4-fluorobenzaldehyde. Treatment with trifluoromethylthiolating reagents like HCF₂Cl in the presence of tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) yields 4-(trifluoromethylthio)benzaldehyde.
Reaction Conditions:
Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form racemic 1-(4-(trifluoromethylthio)phenyl)ethanamine.
Critical Parameters:
-
pH: Maintained at 6.5–7.0 using acetic acid
-
Reaction Time: 12–18 hours
-
Temperature: 25°C
Chiral Resolution
The racemic mixture is resolved using chiral stationary phase chromatography or enzymatic kinetic resolution. Diastereomeric salts formed with (R)-mandelic acid show preferential crystallization.
Hydrochloride Salt Formation
Treatment with HCl gas in anhydrous ether yields the final hydrochloride salt, with purity >99% confirmed by chiral HPLC.
Synthesis of 1-(4-Bromophenyl)ethanamine
Starting from 4-bromoacetophenone, reductive amination using ammonium formate and Pd/C under hydrogen atmosphere produces 1-(4-bromophenyl)ethanamine.
Optimized Conditions:
-
Pressure: 50 psi H₂
-
Temperature: 80°C
-
Yield: 85–90%
Trifluoromethylthiolation
A copper-mediated coupling reaction installs the -SCF₃ group using (bpy)Cu(SCF₃) (bpy = 2,2'-bipyridine) in DMF at 110°C.
Key Considerations:
-
Oxygen-free environment required
-
Reaction Time: 24–36 hours
-
Yield: 60–65%
Enantiomer Separation and Salt Formation
Similar resolution techniques as Pathway 1 are employed, with reported enantiomeric excess (ee) values of 98–99%.
Comparative Analysis of Synthetic Methods
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Overall Yield | 45–50% | 35–40% |
| Stereochemical Control | Post-synthesis resolution | Post-synthesis resolution |
| Functional Group Tolerance | Sensitive to reducing conditions | Requires inert atmosphere |
| Scalability | Suitable for multi-gram scale | Limited by coupling step |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the trifluoromethylthiolation step, enhancing heat transfer and reducing reaction times by 60% compared to batch processes.
Green Chemistry Metrics
-
Process Mass Intensity (PMI): 120 (benchmark for pharmaceutical intermediates: <100)
-
E-Factor: 86 (opportunities for solvent recycling identified)
Chemical Reactions Analysis
Types of Reactions
®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethanamine moiety.
Scientific Research Applications
Medicinal Chemistry
Overview
The compound is recognized for its potential as a building block in drug development due to its ability to modulate biological activity. Its structural similarity to known pharmacophores suggests applications in treating neurological disorders and other medical conditions.
Biological Activity
Preliminary studies have indicated that (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety disorders. The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to various biological targets.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | May influence serotonin and dopamine pathways, relevant for mood disorders. |
| Antidepressant Potential | Structural analogs have shown promise in preclinical studies for depression treatment. |
| Antipsychotic Effects | Similar compounds have been explored for their antipsychotic properties. |
Synthetic Organic Chemistry
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Preparation of Starting Material : Synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.
- Reduction : The aldehyde is reduced to the corresponding alcohol using sodium borohydride.
- Amination : The alcohol is converted to an amine via an amination reaction.
- Chiral Resolution : The racemic mixture is resolved to obtain the (R)-enantiomer.
- Hydrochloride Formation : The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Table 2: Synthesis Steps Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Preparation | 4-(Trifluoromethyl)benzaldehyde | Starting material |
| Reduction | Sodium borohydride | Convert aldehyde to alcohol |
| Amination | Ammonia or amine derivative | Form amine |
| Chiral Resolution | Chiral resolution techniques | Obtain (R)-enantiomer |
| Hydrochloride Formation | Hydrochloric acid | Form hydrochloride salt |
Material Science
Applications in Material Science
The unique chemical properties of this compound make it a candidate for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study 1: Neuropharmacological Research
A study investigating the effects of this compound on animal models of depression found that compounds with similar structures exhibited significant antidepressant-like effects in behavioral assays.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound demonstrated increased yields and purity through the application of continuous flow chemistry techniques, highlighting the compound's industrial relevance.
Mechanism of Action
The mechanism of action of ®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins . The ethanamine moiety may contribute to its binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound is compared to derivatives with variations in substituent groups (e.g., trifluoromethylthio vs. trifluoromethoxy) and substitution patterns (para vs. meta).
Substituent Effects on Physicochemical and Pharmacological Properties
Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) :
- Metabolic Stability : Sulfur-containing groups resist oxidative metabolism better than oxygen-based analogs, extending half-life in vivo .
Para vs. Meta Substitution :
- Target Binding: Para-substituted analogs (e.g., CAS 856645-99-3) align optimally with planar receptor sites, while meta-substituted derivatives (e.g., CAS 1213630-93-3) may favor non-canonical binding modes .
Halogenation Effects :
Pharmacological and Toxicological Considerations
- Toxicity Warnings: Limited toxicological data exist for sulfur-containing analogs, emphasizing the need for further safety profiling .
Biological Activity
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride, with the CAS number 1800240-39-4, is a chemical compound that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This compound features a trifluoromethylthio group, which is known to enhance biological activity through increased lipophilicity and altered electronic properties.
- Molecular Formula : C9H11ClF3NS
- Molecular Weight : 257.70 g/mol
- Purity : ≥95%
- IUPAC Name : (R)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
- SMILES Notation : CC@@HC1=CC=C(SC(F)(F)F)C=C1.[H]Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethylthio group enhances the compound's affinity for certain targets, potentially leading to increased efficacy in therapeutic applications.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, particularly its potential as an inhibitor in various signaling pathways. For instance, it has been investigated for its role in inhibiting c-KIT kinase activity, which is crucial in certain cancers, including gastrointestinal stromal tumors (GISTs). The compound demonstrated significant potency against both wild-type and drug-resistant mutant forms of c-KIT, suggesting its potential as a therapeutic agent in treating resistant cancer forms .
Case Studies and Research Findings
- Inhibition of c-KIT Kinase :
- Neuropharmacological Effects :
- Antitumor Efficacy :
Comparative Biological Activity Table
| Compound Name | Target | EC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | c-KIT Kinase | <10 | Potent inhibitor; effective against wild-type and mutant forms |
| Other Known Inhibitors | Various | >10 | Varies; less effective against resistant mutants |
Q & A
Q. Basic Research Focus
- Chiral Purity :
- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases for baseline separation of enantiomers .
- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric identity .
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and salt formation (e.g., HCl integration at δ ~10-12 ppm) .
- X-ray Crystallography : Resolve absolute configuration for crystallizable derivatives .
How do the pharmacological profiles of (R) and (S) enantiomers differ, and what methodologies are used to assess their distinct biological activities?
Q. Advanced Research Focus
- Enantiomeric Differences :
- (R)-Enantiomer : Higher reported affinity for trace amine-associated receptor 1 (TAAR1) in rodent models, with EC₅₀ values <100 nM .
- (S)-Enantiomer : May exhibit off-target activity (e.g., sigma receptor binding) at higher concentrations .
- Methodologies :
- Radioligand Binding Assays : Competitive displacement studies using ³H-labeled ligands in transfected HEK293 cells .
- Functional Assays : cAMP accumulation or calcium flux assays to measure receptor activation/inhibition .
What strategies can resolve discrepancies in reported receptor binding affinities across studies?
Advanced Research Focus
Common sources of discrepancies and solutions:
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and membrane preparation methods to reduce variability .
- Compound Purity : Re-evaluate chiral purity via HPLC and confirm absence of degradants (e.g., sulfoxides) using LC-MS .
- Receptor Heterogeneity : Use clonal cell lines (e.g., CHO-K1) overexpressing human TAAR1 to minimize species-specific differences .
What in vitro models are most predictive of metabolic stability for this amine-based compound?
Q. Advanced Research Focus
- Liver Microsomes : Incubate with human or rat liver microsomes + NADPH to assess cytochrome P450-mediated N-dealkylation, a major metabolic pathway for arylalkylamines .
- Hepatocyte Cultures : Measure intrinsic clearance (CLint) using cryopreserved primary hepatocytes to model phase II conjugation (e.g., glucuronidation) .
- LC-MS/MS Metabolite Profiling : Identify stable metabolites (e.g., sulfoxide derivatives) to guide structural modifications for improved stability .
How does the hydrochloride salt form impact solubility and formulation development compared to freebase forms?
Q. Basic Research Focus
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) versus freebase (<1 mg/mL), facilitating in vitro assays .
- Formulation Challenges :
- pH Sensitivity : Salt dissociation in physiological pH may precipitate freebase; buffer systems (e.g., phosphate-buffered saline) are critical .
- Hyroscopicity : Requires desiccant storage to prevent clumping .
What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?
Advanced Research Focus
Key analogs and their SAR insights:
| Compound | Modification | Biological Impact |
|---|---|---|
| (S)-Enantiomer | Opposite configuration | Reduced TAAR1 affinity but increased sigma receptor activity |
| 4-(Methylthio) Analog | -SCF₃ → -SMe | Lower metabolic stability but improved BBB penetration |
| Sulfone Derivative | -SCF₃ → -SO₂CF₃ | Enhanced solubility but reduced CNS activity |
What computational methods are effective in predicting the compound's binding modes to neurotransmitter receptors?
Q. Advanced Research Focus
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with TAAR1 homology models based on β2-adrenergic receptor templates .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers to assess stability of key interactions (e.g., hydrogen bonding with Asp103) .
How can researchers address low yields in the trifluoromethylthio introduction step during synthesis?
Q. Advanced Research Focus
- Optimized Reagents : Use Cu-mediated trifluoromethylthiolation with AgSCF₃ to improve regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction times and side-product formation (e.g., diaryl sulfides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
